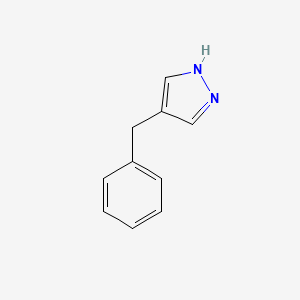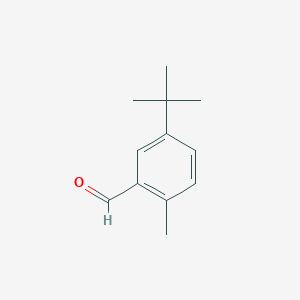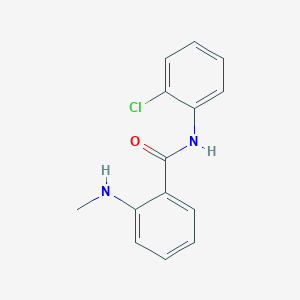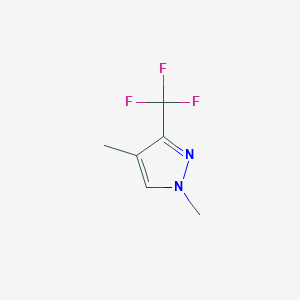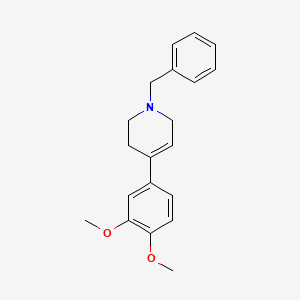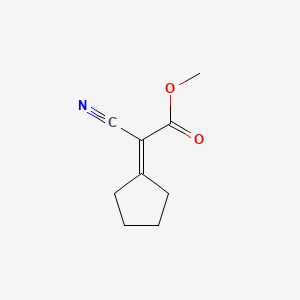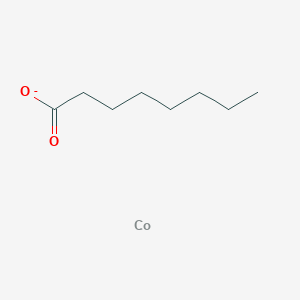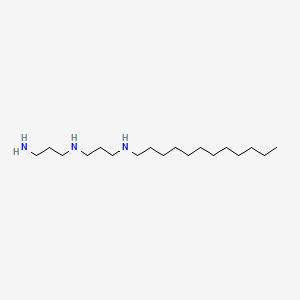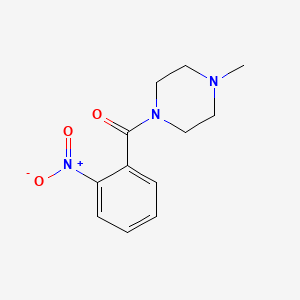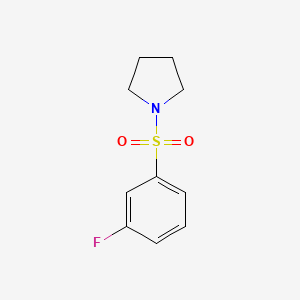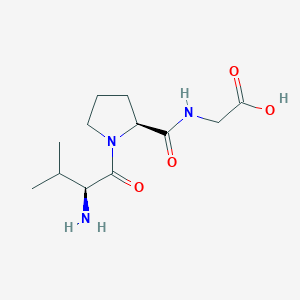
Glycine, L-valyl-L-prolyl-
Overview
Description
Glycine, L-valyl-L-prolyl- is a dipeptide composed of the amino acids glycine, L-valine, and L-proline Dipeptides like Glycine, L-valyl-L-prolyl- are small molecules that play significant roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, L-valyl-L-prolyl- typically involves peptide bond formation between the amino acids glycine, L-valine, and L-proline. This process can be achieved through liquid-phase peptide synthesis, which involves a series of deprotection and coupling reactions. The initial coupling of Boc-L-proline and benzyl glycinate is followed by the coupling of Boc-L-valine and Boc-glycine . The use of protecting groups such as Boc (tert-butyloxycarbonyl) and benzyl is crucial to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of dipeptides like Glycine, L-valyl-L-prolyl- often employs solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions: Glycine, L-valyl-L-prolyl- can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The amino acid residues within the dipeptide can participate in oxidation and reduction reactions, although these are less common for simple dipeptides.
Substitution Reactions: The amino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products: The major products of these reactions are the free amino acids glycine, L-valine, and L-proline .
Scientific Research Applications
Glycine, L-valyl-L-prolyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and metabolism.
Medicine: Explored for potential therapeutic applications, including wound healing and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of Glycine, L-valyl-L-prolyl- involves its interaction with various molecular targets and pathways. As a dipeptide, it can be absorbed intact by cells and hydrolyzed to release the constituent amino acids. These amino acids can then participate in protein synthesis and other metabolic processes. The dipeptide may also influence cellular signaling pathways and modulate the activity of enzymes involved in metabolism .
Comparison with Similar Compounds
- L-alanyl-L-valine
- L-valyl-L-alanine
- L-prolyl-glycine
Comparison: Glycine, L-valyl-L-prolyl- is unique due to its specific combination of glycine, L-valine, and L-proline. This combination imparts distinct properties, such as its ability to be absorbed intact by cells and its potential role in modulating cellular processes. Compared to other dipeptides, Glycine, L-valyl-L-prolyl- may have different absorption rates, metabolic pathways, and biological activities .
Properties
IUPAC Name |
2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4/c1-7(2)10(13)12(19)15-5-3-4-8(15)11(18)14-6-9(16)17/h7-8,10H,3-6,13H2,1-2H3,(H,14,18)(H,16,17)/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRUJQFQVLMZFW-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435879 | |
| Record name | Glycine, L-valyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67471-73-2 | |
| Record name | Glycine, L-valyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


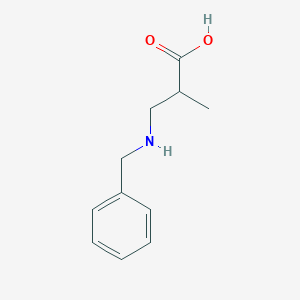
![7-Methyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B3055780.png)
![5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B3055790.png)
